Bourjotinolone A

描述

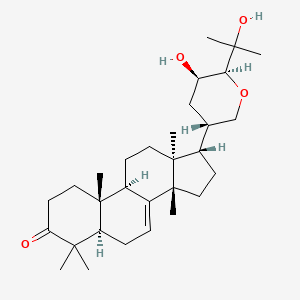

Bourjotinolone A is a natural triterpenoid compound isolated from the bark of Phellodendron chinense Schneid, a plant belonging to the Rutaceae family . This compound is known for its complex molecular structure and potential biological activities, making it a subject of interest in various scientific research fields.

准备方法

Synthetic Routes and Reaction Conditions: Bourjotinolone A is primarily obtained through natural extraction from Phellodendron chinense Schneid. The extraction process involves the use of organic solvents to isolate the compound from the plant material .

Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction process can be scaled up by optimizing solvent use and extraction conditions to increase yield and purity .

化学反应分析

Types of Reactions: Bourjotinolone A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes .

科学研究应用

Bourjotinolone A has several scientific research applications, including:

作用机制

The mechanism of action of Bourjotinolone A involves its interaction with specific molecular targets and pathways within biological systems. It has been shown to inhibit the production of inflammatory cytokines by interfering with the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway . This inhibition reduces inflammation and oxidative stress, contributing to its potential therapeutic effects .

相似化合物的比较

Bourjotinolone A is unique compared to other triterpenoids due to its specific molecular structure and biological activities. Similar compounds include:

Hirtinone: Another cycloartane-type triterpene with similar biological activities.

Toonins A and B: Limonoids isolated from Toona sinensis with comparable anti-inflammatory properties.

Proceranone: A triterpenoid with structural similarities and potential therapeutic applications.

These compounds share some structural features and biological activities with this compound, but each has unique properties that make them distinct in their respective applications.

生物活性

Bourjotinolone A is a bioactive compound primarily isolated from the plant species Simarouba versicolor and Citrus garrawayi. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and potential anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is classified as a triterpenoid with the molecular formula . Its structural characteristics contribute to its biological activities, making it a subject of interest in pharmacological studies.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing oxidative stress which can lead to various diseases.

- Mechanism of Action : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.

- Research Findings : In vitro studies have demonstrated that this compound effectively reduces oxidative stress markers in cellular models, indicating its potential for protecting against oxidative damage.

2. Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been extensively studied, showing promise in the treatment of inflammatory conditions.

- Mechanism of Action : It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, reducing inflammation.

- Research Findings : In animal models, this compound significantly decreased edema and inflammatory markers when administered post-injury.

3. Anticancer Properties

Emerging studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells.

- Mechanism of Action : The compound activates apoptotic pathways and inhibits cell proliferation in various cancer cell lines.

- Research Findings : Cell viability assays have shown that this compound reduces the viability of breast cancer cells by over 50% at specific concentrations.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism of Action | Research Findings |

|---|---|---|

| Antioxidant | Scavenges free radicals | Reduces oxidative stress markers in vitro |

| Anti-inflammatory | Inhibits TNF-α and IL-6 | Decreases edema and inflammatory markers in vivo |

| Anticancer | Induces apoptosis, inhibits proliferation | Reduces viability of breast cancer cells by >50% |

Case Study 1: Anti-inflammatory Effects

In a controlled study involving rats subjected to induced paw edema, administration of this compound resulted in a significant reduction in swelling compared to the control group. The findings suggest its potential application in treating inflammatory disorders.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines revealed that this compound not only inhibited cell growth but also induced apoptosis. The study concluded that this compound could serve as a potential therapeutic agent for breast cancer treatment.

属性

IUPAC Name |

(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6S)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-26(2)23-9-8-21-20(28(23,5)13-12-24(26)32)11-15-29(6)19(10-14-30(21,29)7)18-16-22(31)25(34-17-18)27(3,4)33/h8,18-20,22-23,25,31,33H,9-17H2,1-7H3/t18-,19+,20+,22-,23+,25+,28-,29+,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNETYSXHFSDFMM-VRUJEOEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC=C3C(C2(CCC1=O)C)CCC4(C3(CCC4C5CC(C(OC5)C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)[C@]1(CC[C@H]2[C@@H]5C[C@H]([C@H](OC5)C(C)(C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Bourjotinolone A and where is it found?

A1: this compound is a tirucallane-type triterpenoid primarily isolated from the leaves of the Australian rainforest tree Flindersia bourjotiana []. It has also been found in other plant species, including Eurycoma longifolia, Cedrela sinensis, Toona ciliata var. henryi, Trichilia quadrijuga, and Ailanthus altissima [, , , , ].

Q2: What is the chemical structure of this compound?

A2: this compound possesses a tirucallane skeleton with a unique epoxy-diol moiety in its side chain. Its structure was determined to be 21,24-epoxy-23,25-dihydroxytirucall-7-en-3-one through chemical degradation and spectroscopic methods [].

Q3: Has this compound shown any promising biological activities?

A3: While this compound itself has not been extensively studied for its biological activity, related compounds like piscidinol A, also found in some of the same plant species, have demonstrated anti-inflammatory activity [, ]. Further research is needed to determine the specific biological activities of this compound.

Q4: Could you elaborate on the anti-inflammatory activity associated with related compounds?

A4: Research on piscidinol A, a structurally similar tirucallane-type triterpene often found alongside this compound, reveals promising anti-inflammatory effects. In LPS-stimulated RAW264.7 cells, piscidinol A significantly inhibited nitric oxide production and suppressed the expression of pro-inflammatory proteins like iNOS and IL-6 []. These findings suggest that this compound, with its similar structure, might also possess anti-inflammatory properties, warranting further investigation.

Q5: Have there been any studies on the stability of this compound?

A6: While the provided research papers do not specifically address the stability of this compound, one paper mentions the possibility of bourjotinolone C, a related compound, being an artifact formed during the isolation process []. This suggests that further investigation into the stability of these tirucallane-type triterpenoids, including this compound, under various conditions is warranted.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。